molecular formula C10H13N3S B13237223 N-tert-Butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

N-tert-Butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13237223
M. Wt: 207.30 g/mol
InChI Key: LDHLTOHNRDGKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine is a high-purity chemical compound supplied for research and development purposes. It is provided with the CAS Number 2060048-07-7 and has a molecular formula of C 10 H 13 N 3 S, corresponding to a molecular weight of 207.30 g/mol . Its structure is defined by the SMILES notation CC(NC1=NC2=CC=CN=C2S1)(C)C . This specialized heterocyclic compound features a fused thiazolopyridine core structure, which is a privileged scaffold in medicinal chemistry and drug discovery. This core is of significant interest for researchers developing novel bioactive molecules, particularly in the fields of kinase inhibition and targeted protein degradation . The tert-butyl amine substituent can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and serves as a key functional handle for further synthetic modification to create diverse chemical libraries . Please note that all products from our company are designed for scientific research only. They are strictly for laboratory use and are not intended for diagnostic, therapeutic, animal, or personal utilization of any kind .

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

N-tert-butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C10H13N3S/c1-10(2,3)13-9-12-7-5-4-6-11-8(7)14-9/h4-6H,1-3H3,(H,12,13)

InChI Key

LDHLTOHNRDGKCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC2=C(S1)N=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Substitution Reactions

The thiazole nitrogen exhibits nucleophilic reactivity, enabling substitution reactions with alkyl halides, acyl chlorides, and other electrophiles.

Key Observations:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) substitutes the thiazole nitrogen’s hydrogen, forming N-alkyl derivatives .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields N-acylated products, though steric hindrance from the tert-butyl group may reduce reactivity .

Functionalization of the Pyridine Ring

The pyridine moiety undergoes electrophilic aromatic substitution (EAS), though regioselectivity is influenced by the fused thiazole ring’s electron-withdrawing effects.

Reaction Type Conditions Product
Nitration HNO₃/H₂SO₄, 0–5°C3-Nitro derivative
Halogenation Cl₂ or Br₂ in acetic acid5-Halo derivatives

Oxidation and Reduction

  • Oxidation : The thiazole sulfur can be oxidized to sulfoxides or sulfones using m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) partially reduces the pyridine ring to a tetrahydropyridine structure, altering the compound’s aromaticity .

Reaction Optimization Insights

Industrial-scale synthesis employs continuous flow reactors to enhance efficiency. Key parameters include:

  • Temperature Control : Higher temperatures accelerate cyclization but may degrade sensitive intermediates .

  • Solvent Selection : Polar solvents improve solubility of intermediates, while nonpolar solvents aid in product isolation .

Scientific Research Applications

N-tert-Butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine (CAS 934266-82-7): Molecular Formula: C₆H₄BrN₃S; Molecular Weight: 230.07. This compound is used as an intermediate in anticancer drug synthesis but lacks reported IC₅₀ values .
  • 6-Chloro-[1,3]thiazolo[5,4-b]pyridin-2-amine :
    • Molecular Formula : C₆H₄ClN₃S; Molecular Weight : 185.63.
    • Smaller and more electronegative than bromine, chlorine may improve solubility but reduce hydrophobic interactions compared to the tert-butyl group .

Trifluoromethyl-Substituted Analogs

  • 6h (3-(Trifluoromethyl)phenyl-substituted derivative): Demonstrated moderate c-KIT inhibition (IC₅₀ = 9.87 µM) due to optimal fit into hydrophobic pockets .

Methyl-Substituted Derivatives

Ring Fusion Position and Scaffold Modifications

  • [1,3]thiazolo[5,4-c]pyridin-2-amine Derivatives :
    • The [5,4-c] fusion alters the spatial arrangement of the heterocyclic system compared to [5,4-b], affecting electronic distribution and target binding. For example, 4,5,6,7-tetrahydro derivatives (e.g., CAS 17899-48-8) exhibit reduced planarity, which may diminish kinase affinity but enhance metabolic stability .
  • [1,3]thiazolo[4,5-b]pyridine Derivatives: Example: N-phenyl-5-thiophen-2-yl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine (CAS 746608-13-9).

Research Implications and Gaps

  • Activity Data : While 6h’s IC₅₀ highlights the importance of substituent optimization, the lack of direct data for this compound necessitates further enzymatic assays .
  • Synthetic Accessibility : and suggest that halogenated derivatives are more straightforward to synthesize than tert-butyl-substituted analogs, which may require specialized coupling reagents.

Biological Activity

N-tert-Butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring fused to a pyridine structure with a tert-butyl group at the nitrogen position. Its molecular formula is C10H13N3SC_{10}H_{13}N_3S with a molecular weight of approximately 207.30 g/mol. The unique substitution pattern contributes significantly to its chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity:
Studies have demonstrated that this compound possesses significant antimicrobial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to or better than standard antibiotics like ampicillin and streptomycin. For instance, it displayed MIC values ranging from 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .

2. Anticancer Properties:
this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression, such as topoisomerases, which are crucial for DNA replication and transcription. The compound's selectivity towards bacterial topoisomerases over human isoforms indicates a promising therapeutic profile with reduced toxicity .

3. Mechanisms of Action:
The mechanisms through which this compound exerts its biological effects are still under investigation. It is believed to interact with specific molecular targets that modulate enzyme activities involved in disease pathways. This interaction could lead to the inhibition of pathways critical for microbial survival and cancer cell proliferation .

Comparative Studies

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Characteristics
N-butyl-[1,3]thiazolo[5,4-b]pyridin-2-amineC10H12N2SC_{10}H_{12}N_2SLacks the tert-butyl group; different biological activity profile
Tert-butyl 2-amino-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridineC11H17N3O2SC_{11}H_{17}N_3O_2SContains an additional carboxylate group; different reactivity
2-amino-[1,3]thiazolo[5,4-c]pyridineC8H8N2SC_{8}H_{8}N_2SSimpler structure; lacks the fused pyridine ring

This table highlights how this compound stands out due to its specific tert-butyl substitution and the distinct thiazole-pyridine fusion that influences its chemical reactivity and biological activity compared to these similar compounds.

Case Studies

Several case studies have explored the efficacy of this compound:

Case Study 1: A study published in a peer-reviewed journal demonstrated that derivatives of thiazole compounds exhibited potent antibacterial activity against S. aureus topoisomerase IV without affecting human topoisomerase II. This selectivity suggests potential for therapeutic applications in treating bacterial infections while minimizing side effects on human cells .

Case Study 2: Another research highlighted the anticancer properties of similar thiazole derivatives that inhibited cancer cell proliferation through modulation of apoptosis pathways. While specific data on N-tert-butyl derivatives were limited at the time of publication, the structural similarities suggest comparable mechanisms may be at play .

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